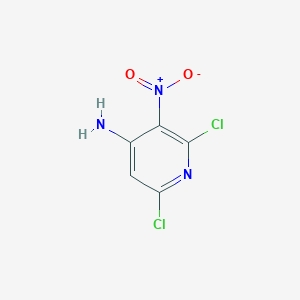![molecular formula C8H7NS B019469 4-Methylthieno[3,4-b]pyridine CAS No. 109510-31-8](/img/structure/B19469.png)
4-Methylthieno[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylthieno[3,4-b]pyridine is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications in the pharmaceutical industry. This compound is a derivative of thienopyridine, which is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The exact mechanism of action of 4-Methylthieno[3,4-b]pyridine is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Additionally, it has been shown to interact with various cellular targets, including DNA and enzymes involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
4-Methylthieno[3,4-b]pyridine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have reported that it can induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit anti-viral activity. Furthermore, it has been shown to possess antioxidant activity and can protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Methylthieno[3,4-b]pyridine is its potential as a lead compound for drug discovery and development. Its unique properties and biological activities make it an attractive target for the development of novel therapeutic agents. However, one of the limitations of using 4-Methylthieno[3,4-b]pyridine in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 4-Methylthieno[3,4-b]pyridine. One of the areas of interest is the development of novel therapeutic agents for the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-Methylthieno[3,4-b]pyridine and to identify its cellular targets. Furthermore, the development of new synthetic methods for the preparation of 4-Methylthieno[3,4-b]pyridine and its derivatives may lead to the discovery of more potent and selective compounds with enhanced biological activities.
Méthodes De Synthèse
The synthesis of 4-Methylthieno[3,4-b]pyridine involves the condensation of 2-aminothiophene with 3-bromopyridine in the presence of a suitable base, such as potassium carbonate or sodium hydride. The reaction is carried out in a polar solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures. The product is then purified by column chromatography or recrystallization to obtain a high yield of pure 4-Methylthieno[3,4-b]pyridine.
Applications De Recherche Scientifique
4-Methylthieno[3,4-b]pyridine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that 4-Methylthieno[3,4-b]pyridine can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Methylthieno[3,4-b]pyridine has been reported to exhibit anti-viral activity against herpes simplex virus type 1 and 2.
Propriétés
Numéro CAS |
109510-31-8 |
|---|---|
Nom du produit |
4-Methylthieno[3,4-b]pyridine |
Formule moléculaire |
C8H7NS |
Poids moléculaire |
149.21 g/mol |
Nom IUPAC |
4-methylthieno[3,4-b]pyridine |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-9-8-5-10-4-7(6)8/h2-5H,1H3 |
Clé InChI |
AQQGSLHLSKVUPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=NC2=CSC=C12 |
SMILES canonique |
CC1=CC=NC2=CSC=C12 |
Synonymes |
Thieno[3,4-b]pyridine, 4-methyl- (6CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
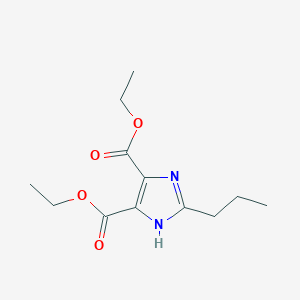
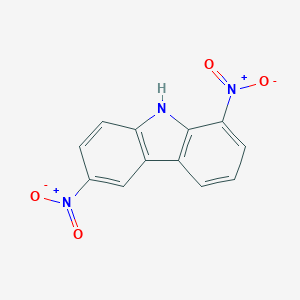
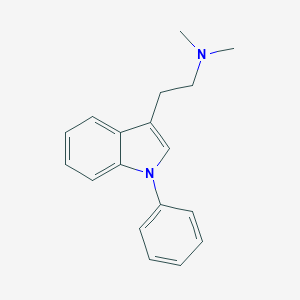
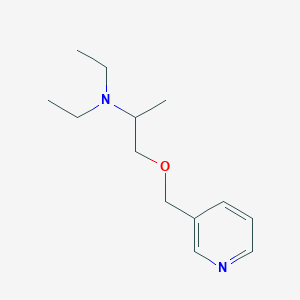
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)
